
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O4 and its molecular weight is 433.553. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ABCB1 Inhibitors
Compounds with structural features similar to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide have been investigated for their ability to inhibit ABCB1 activity. This is particularly relevant in the context of cancer treatment, where the ABCB1 protein (also known as P-glycoprotein) can contribute to multidrug resistance by actively pumping chemotherapy drugs out of cancer cells, thereby reducing their efficacy. One study explored the biological properties of 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked through a spacer to different basic nuclei, including N-4-methylpiperazine, demonstrating potent inhibitory activity against ABCB1 (Colabufo et al., 2008).
5-HT Receptor Antagonists
Another area of research involves the synthesis and pharmacological evaluation of compounds as potent and selective antagonists of serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors are involved in various neurological and psychiatric disorders. A study presented the chemistry and evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, including analogues with 4-methylpiperazine groups, highlighting their high affinities for the rat 5-HT1B receptor and the calf 5-HT1D receptor, suggesting potential applications in the treatment of migraine, depression, and anxiety (Liao et al., 2000).
Anticonvulsant Activity
Compounds featuring both morpholine and piperazine moieties have been synthesized and tested for their anticonvulsant properties. These molecules combine chemical fragments of known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models. This suggests their potential utility in developing new treatments for epilepsy (Kamiński et al., 2015).
Topical Drug Delivery
Research on esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) modified with morpholinyl- and methylpiperazinylacyloxyalkyl groups indicates the potential of such compounds for improved topical drug delivery. These prodrugs of naproxen showed enhanced skin permeation, suggesting the value of incorporating methylpiperazinyl groups for achieving desirable solubility and lipophilicity characteristics in the design of topical agents (Rautio et al., 2000).
特性
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O4/c1-25-9-11-27(12-10-25)20(18-3-5-19(30-2)6-4-18)17-24-22(29)21(28)23-7-8-26-13-15-31-16-14-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWRTFCPNCKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)
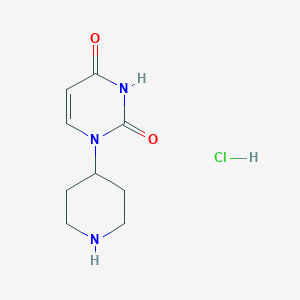
![Methyl 5-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2682687.png)
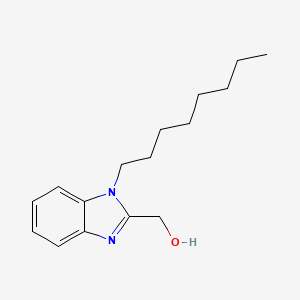
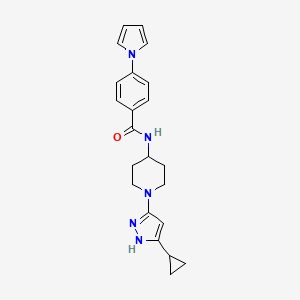
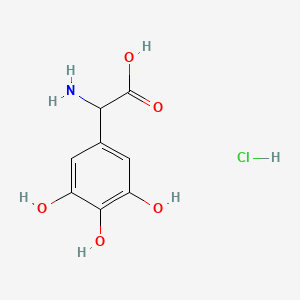

![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2682695.png)
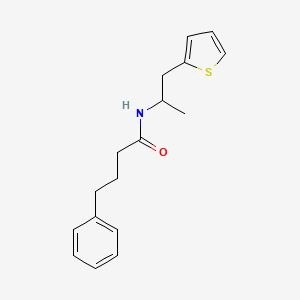
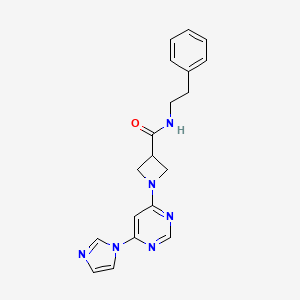
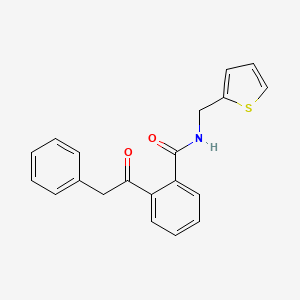
![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)